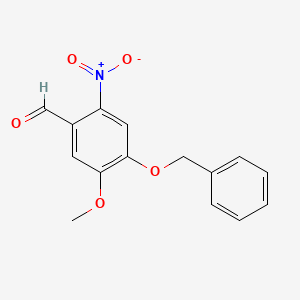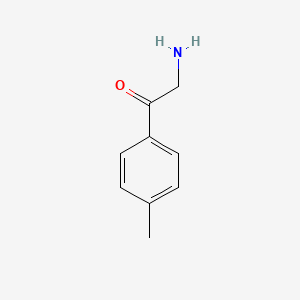
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules like 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde often involves multi-step chemical processes, utilizing various catalysts and conditions to achieve the desired product. A significant method for synthesizing similar molecules involves multi-component reactions among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. For instance, Laroum et al. (2019) reported the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones by reacting aromatic aldehydes with ethyl acetoacetate and hydroxylamine hydrochloride, catalyzed by K2CO3, showcasing a cost-effective and environmentally friendly procedure (Laroum, Boulcina, Bensouici, & Debache, 2019).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of chemical compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to analyze the structure. For compounds like 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, structural analysis can reveal the electronic distribution, molecular geometry, and potential reactive sites, although specific studies on this compound's structure were not identified in the provided research.
Chemical Reactions and Properties
Chemical properties of a compound are influenced by its functional groups, molecular structure, and electronic configuration. For example, nitrobenzaldehydes participate in various chemical reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the nitro group. Studies on similar compounds highlight their reactivity towards nucleophiles and potential for undergoing reduction reactions, forming amines or other derivatives (Pietra & Vitali, 1972).
Physical Properties Analysis
The physical properties of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, such as melting point, boiling point, solubility, and stability, can be influenced by its molecular structure. These properties are essential for determining the compound's suitability for specific applications, handling, and storage conditions. While the search did not yield specific results on this compound's physical properties, general trends can be inferred from related compounds with similar functional groups.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and stability under various conditions, are pivotal for the compound's applications in synthesis and material science. The presence of the nitro group and the methoxy group in the compound suggests potential reactivity patterns, such as electrophilic and nucleophilic substitutions, and sensitivity to reducing and oxidizing agents. Detailed studies on these properties would provide insights into the compound's versatility in chemical synthesis and potential industrial applications.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical and Medicinal Chemistry
- Application : Chalcones derivatives, which can be synthesized using compounds like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have wide applications in pharmaceutical and medicinal chemistry .
- Method : These compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
-
Chemical Synthesis
- Application : 4-Benzyloxyphenol is used in the synthesis of bis (4-benzyloxyphenoxy)phenyl phosphine oxide .
- Method : The specific methods of synthesis are not detailed in the source, but it mentions the use of heterocyclic amines in nitrosyl sulphuric acid .
- Results : The compound plays an essential role in the preparation of hetaryl-azophenol dyes . It is also used for polyester fiber dyeing and in the rubber industry . It acts as a depigmenting agent .
-
Medical Depigmentation
- Application : Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), is used as a topical drug for medical depigmentation .
- Method : The topical application of monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans .
- Results : Monobenzone may cause destruction of melanocytes and permanent depigmentation . Therefore, monobenzone is used as a topical medicine to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .
-
Retinal Disorders
- Application : Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models .
- Method : The specific methods of application are not detailed in the source, but it mentions the use of a 4-Benzyloxy-benzylamino Chemotype .
- Results : The studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and implications for fields like medicine, environmental science, material science, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you would typically refer to the scientific literature or databases like PubChem1.
Eigenschaften
IUPAC Name |
5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDLWHKMVQVRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340079 | |
| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |
CAS RN |
2426-84-8 | |
| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)









